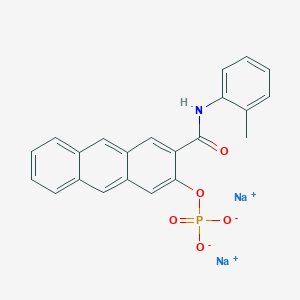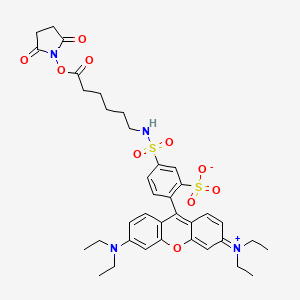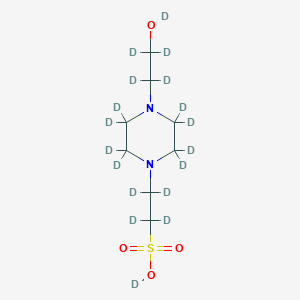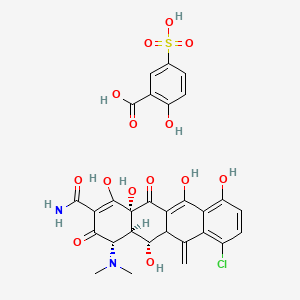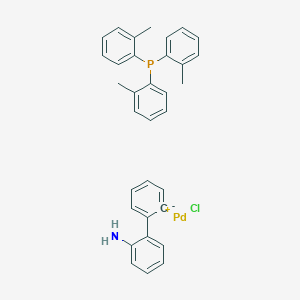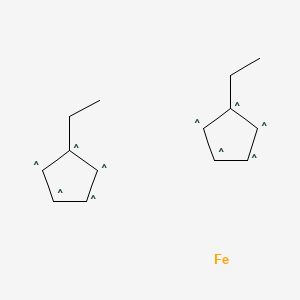
potassium;(Z)-(113C)octadec-9-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium;(Z)-(113C)octadec-9-enoate, also known as potassium oleate, is a potassium salt of oleic acid. It is a monounsaturated fatty acid with the chemical formula C18H33KO2. This compound is commonly used in various industrial applications due to its surfactant properties, which make it effective in reducing surface tension and enhancing the cleaning ability of solutions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Potassium oleate can be synthesized by reacting oleic acid with potassium hydroxide. The reaction typically involves dissolving oleic acid in a suitable solvent, such as ethanol, and then adding potassium hydroxide to the solution. The mixture is heated and stirred until the reaction is complete, resulting in the formation of potassium oleate .
Industrial Production Methods
In industrial settings, potassium oleate is often produced through an ion exchange method. This process involves mixing alkali or alkaline earth metal oleate with a metal inorganic compound in a solvent containing both water and oil phases. The mixture is heated and stirred, forming a layered solution. The oil phase is then evaporated and separated to obtain high-purity potassium oleate .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium oleate undergoes various chemical reactions, including:
Oxidation: Potassium oleate can be oxidized to form different products, depending on the reaction conditions.
Reduction: It can be reduced to yield other fatty acid derivatives.
Substitution: Potassium oleate can participate in substitution reactions, where the potassium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various metal salts can be used to replace the potassium ion.
Major Products Formed
The major products formed from these reactions include different fatty acid derivatives, metal oleates, and other organic compounds .
Wissenschaftliche Forschungsanwendungen
Potassium oleate has a wide range of scientific research applications, including:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical processes.
Biology: Potassium oleate is used in the formulation of biological detergents and as a component in cell culture media.
Medicine: It is used in the preparation of pharmaceutical formulations and as an excipient in drug delivery systems.
Industry: Potassium oleate is used in the production of soaps, detergents, lubricants, and textiles
Wirkmechanismus
Potassium oleate exerts its effects primarily through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of different components. This property is particularly useful in cleaning applications, where it helps to emulsify and remove dirt and grease. The molecular targets and pathways involved in its action include interactions with lipid membranes and proteins, enhancing the solubility and dispersion of hydrophobic substances .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium oleate: Similar to potassium oleate but with sodium as the cation.
Calcium oleate: Contains calcium as the cation and has different solubility properties.
Magnesium oleate: Contains magnesium as the cation and is used in different industrial applications.
Uniqueness
Potassium oleate is unique due to its specific surfactant properties, which make it highly effective in reducing surface tension and enhancing cleaning abilities. Its potassium ion also provides distinct solubility and reactivity characteristics compared to other metal oleates .
Eigenschaften
Molekularformel |
C18H33KO2 |
|---|---|
Molekulargewicht |
321.5 g/mol |
IUPAC-Name |
potassium;(Z)-(113C)octadec-9-enoate |
InChI |
InChI=1S/C18H34O2.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h9-10H,2-8,11-17H2,1H3,(H,19,20);/q;+1/p-1/b10-9-;/i18+1; |
InChI-Schlüssel |
MLICVSDCCDDWMD-LKIACIPBSA-M |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCC[13C](=O)[O-].[K+] |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)[O-].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy-3,5-d2]ethanol](/img/structure/B12059482.png)
![Sodium S-(2-oxo-2-{[(2,5,6-trimethyl-1,7-dioxo-1H,7H-pyrazolo[1,2-a]pyrazol-3-yl)methyl]amino}ethyl) sulfurothioate](/img/structure/B12059484.png)
